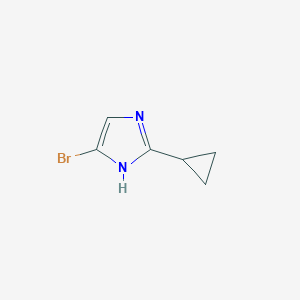

4-Bromo-2-cyclopropyl-1H-imidazole

Description

The Pivotal Role of Imidazole (B134444) Derivatives in Contemporary Chemical Research

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. chemimpex.comguidechem.com Its prevalence in nature is exemplified by its presence in the amino acid histidine, which plays a crucial role in enzyme catalysis and biological buffering systems. This inherent biological significance has spurred extensive research into the synthesis and application of imidazole derivatives.

In medicinal chemistry, the imidazole scaffold is a privileged structure, frequently incorporated into drug candidates due to its ability to engage in various biological interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, as well as coordinate with metal ions in metalloenzymes, making it a versatile pharmacophore. chemimpex.com

Strategic Importance of Halogenated Imidazoles in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms onto the imidazole ring dramatically expands its synthetic utility and can significantly modulate the biological activity of the resulting compounds. chemimpex.com Halogenated imidazoles, such as 4-Bromo-2-cyclopropyl-1H-imidazole, serve as versatile building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents onto the imidazole core.

From a medicinal chemistry perspective, the incorporation of a halogen atom can influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. The bromine atom in this compound, for instance, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFHKTLGXJYMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Cyclopropyl 1h Imidazole and Structural Analogs

Regioselective Bromination Approaches

Achieving regioselectivity in the bromination of the imidazole (B134444) ring is critical for the synthesis of the target compound. The electronic nature of the imidazole ring typically directs electrophilic substitution to the C4 and C5 positions.

Direct Electrophilic Bromination of Imidazole Precursors

The direct bromination of a 2-cyclopropyl-1H-imidazole precursor is a straightforward approach to introduce a bromine atom onto the imidazole ring. N-Bromosuccinimide (NBS) is a commonly employed reagent for such electrophilic aromatic brominations due to its ease of handling compared to liquid bromine. rsc.org The reaction is typically performed in a suitable solvent, such as acetonitrile (B52724) or acetone. organic-chemistry.orgrsc.org

Given the structure of the imidazole ring, electrophilic attack is most favored at the C5 position, followed by the C4 position. researchgate.net Therefore, the direct bromination of 2-cyclopropyl-1H-imidazole with one equivalent of NBS would likely yield a mixture of 4-bromo- and 5-bromo-2-cyclopropyl-1H-imidazole, with the potential for di-bromination at both positions if excess reagent is used. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-brominated product. The use of catalysts, such as hydrochloric acid in acetone, can facilitate the nuclear bromination of activated aromatic substrates with NBS. rsc.org

Table 1: General Conditions for Electrophilic Bromination with NBS

| Brominating Agent | Typical Solvents | Key Features | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), Acetone, Dichloromethane (CH2Cl2) | Mild and selective reagent; reaction can be catalyzed by acid. | organic-chemistry.orgrsc.org |

| NBS/Silica Gel | Various | A good brominating agent for regioselective electrophilic aromatic brominations. | organic-chemistry.org |

Application of Protecting Group Strategies for Enhanced Regioselectivity (e.g., SEM Protection)

To overcome the challenge of poor regioselectivity in direct bromination, protecting group strategies can be employed. The [2-(trimethylsilyl)ethoxymethyl] (SEM) group is an effective protecting group for the imidazole nitrogen. researchgate.netnih.gov The introduction of the SEM group can influence the regioselectivity of subsequent electrophilic substitution reactions.

While the C5 position is generally the most reactive towards electrophiles, the SEM group can be used in a "SEM-switch" strategy to achieve substitution at the less reactive C4 position. researchgate.net This involves a sequence of protection, functionalization, and protecting group manipulation. For instance, after protecting the nitrogen of a 2,4-disubstituted imidazole, further functionalization can be directed to the remaining C5 position. researchgate.net Although primarily demonstrated for arylation reactions, this principle of using a protecting group to block a more reactive site and direct substitution to another is a fundamental strategy in heterocyclic chemistry that can be adapted for regioselective bromination. researchgate.net

Imidazole Ring Construction via Cyclization Reactions

An alternative to functionalizing a pre-existing imidazole ring is to construct the ring with the desired substituents already in place. This often provides better control over the final substitution pattern.

Copper(I) Chloride-Mediated Protocols for Imidazole Formation

Copper catalysts are versatile in the synthesis of imidazoles through various multicomponent reactions. While a specific protocol solely using Copper(I) Chloride for the synthesis of 4-bromo-2-cyclopropyl-1H-imidazole is not prominently detailed, copper salts, including CuCl and CuCl₂, play a significant role in imidazole ring formation. nih.govntnu.no

For example, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles. In a study, various copper(I) catalysts like CuCl, CuBr, and CuI were screened for the reaction of an aldehyde, benzoin, and ammonium (B1175870) acetate. ntnu.no Copper(I) iodide (CuI) was found to be highly effective, but CuCl also catalyzed the reaction. ntnu.no Another method involves the copper-catalyzed diamination of terminal alkynes with amidines using CuCl₂·2H₂O as the catalyst to produce 1,2,4-trisubstituted imidazoles. nih.gov These copper-mediated reactions demonstrate the utility of copper chlorides in constructing the imidazole core, which could be adapted to incorporate a cyclopropyl (B3062369) group at the C2 position and a bromo-substituent at C4 by selecting appropriate starting materials.

Table 2: Examples of Copper-Catalyzed Imidazole Synthesis

| Catalyst | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| CuI (CuCl also active) | Three-component reaction | Aldehyde, Benzoin, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | ntnu.no |

| CuCl2·2H2O | Regioselective Diamination | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | nih.gov |

Catalyst-Free [3+2] Cyclization of Vinyl Azides with Amidines for 2,4-Disubstituted Imidazoles

A highly efficient and regioselective method for synthesizing 2,4-disubstituted imidazoles involves the catalyst-free [3+2] cyclization of vinyl azides with amidines. nih.govntnu.no This approach is attractive due to its mild reaction conditions and the avoidance of metal catalysts. The reaction proceeds with a broad range of functional groups, affording the desired imidazole derivatives in good to excellent yields. nih.gov

To apply this method for the synthesis of a this compound analog, one would start with cyclopropanecarboxamidine and a vinyl azide (B81097) bearing a bromine atom at the appropriate position. The reaction is promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and involves an oxidative cyclization process. This method is particularly valuable as it allows for the synthesis of imidazoles with a free N-H and C5 position, which are available for further functionalization.

Table 3: Catalyst-Free Synthesis of 2,4-Disubstituted Imidazoles

| Reactant 1 | Reactant 2 | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vinyl Azide | Benzamidine | Catalyst-free | 2,4-Disubstituted Imidazole | Good to Excellent | nih.govntnu.no |

| (E)-(2-azidovinyl)benzene | Benzamidine hydrochloride | DBU, O2, DMSO, 80 °C | 2,4-Diphenyl-1H-imidazole | 89% |

Multi-Component Reactions (MCRs) in Imidazole Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of highly substituted imidazoles in a single step from simple starting materials. Various catalytic systems have been developed to promote these reactions.

For instance, three-component reactions (3-MCR) involving a 1,2-diketone, an aldehyde, and an ammonium salt can yield 2,4,5-trisubstituted imidazoles. Similarly, four-component reactions (4-MCR) can produce 1,2,4,5-tetrasubstituted imidazoles by including a primary amine. Catalysts such as silica-supported fluoroboric acid (HBF₄–SiO₂) and metal tetrafluoroborates like Zn(BF₄)₂ have shown high efficacy in these transformations. Another efficient MCR involves the use of a magnetically supported Lewis acidic deep eutectic solvent (LADES@MNP) under solvent-free sonication, which allows for easy catalyst recovery and reuse. By choosing an appropriate aldehyde (e.g., a bromo-substituted aldehyde) and a diketone that can lead to a cyclopropyl group at the C2 position (or an equivalent starting material), MCRs can provide a direct route to the target scaffold.

Derivatization from Pre-functionalized Imidazole Scaffolds

The use of pre-functionalized imidazole scaffolds presents a versatile approach to the synthesis of this compound and its analogs. This strategy allows for the late-stage introduction of key functional groups, which can be advantageous in multistep synthetic sequences.

Halogen exchange reactions are a fundamental tool in organic synthesis for the interconversion of organic halides. In the context of synthesizing this compound, a potential route involves the bromination of a corresponding chloro-precursor, such as 4-chloro-2-cyclopropyl-1H-imidazole. While direct literature on this specific transformation is scarce, the principles of metal-halogen exchange are well-established and offer a viable synthetic pathway. wikipedia.org

Lithium-halogen exchange is a prominent method, typically employing an organolithium reagent like n-butyllithium or t-butyllithium to swap a halogen atom with a lithium atom. wikipedia.orgresearchgate.net This newly formed organolithium intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to yield the desired bromo-imidazole. The general mechanism for such a transformation is outlined below:

Reaction Scheme: Proposed Halogen Exchange for Bromination

Lithiation: Imidazole-Cl + R-Li → Imidazole-Li + R-Cl

Bromination: Imidazole-Li + 'Br⁺' source → Imidazole-Br + Li-salt

The efficiency of lithium-halogen exchange is influenced by the stability of the carbanion intermediate, with the order of reactivity being I > Br > Cl. wikipedia.org This indicates that the exchange of a chloro-substituent is feasible, though potentially requiring more forcing conditions compared to iodo- or bromo-precursors. The choice of solvent and temperature is critical to control the reaction and minimize side reactions.

| Parameter | Condition | Rationale |

| Reagent | n-Butyllithium or t-Butyllithium | Common organolithium reagents for halogen exchange. |

| Precursor | 4-Chloro-2-cyclopropyl-1H-imidazole | The starting material for the exchange reaction. |

| Bromine Source | N-Bromosuccinimide (NBS) or Br₂ | Electrophilic bromine source to install the bromo-group. |

| Solvent | Anhydrous aprotic solvents (e.g., THF, diethyl ether) | Prevents quenching of the highly basic organolithium intermediate. |

| Temperature | Low temperatures (e.g., -78 °C) | To control the exothermic reaction and prevent side reactions. |

This table presents a hypothetical set of conditions for the halogen exchange reaction based on general principles of organometallic chemistry.

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, safe, and cost-effective processes. For this compound and its analogs, significant efforts have been directed towards creating multikilogram synthesis protocols and enhancing efficiency through modern synthetic strategies.

A notable achievement in the large-scale synthesis of a closely related analog, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, highlights a practical and efficient protocol that can be adapted for the target compound. acs.orgacs.orgresearchgate.net This process was successfully scaled up to produce multikilogram quantities, demonstrating its industrial viability. acs.org The synthesis was carried out in reactors as large as 50 liters. acs.org

The developed route circumvents issues associated with traditional imidazole syntheses, such as the use of unstable imidate precursors and costly reagents like Meerwein salts. acs.org The key steps in this optimized synthesis involved a copper(I) chloride-mediated reaction between (methylamino)acetaldehyde dimethyl acetal (B89532) and cyclopropane (B1198618) carbonitrile to form an amidine intermediate. acs.orgacs.org This was followed by cyclization and subsequent bromination.

| Parameter | Details | Reference |

| Starting Materials | (Methylamino)acetaldehyde dimethyl acetal, Cyclopropane carbonitrile | acs.orgacs.org |

| Key Reagent | Copper(I) Chloride (CuCl) | acs.orgacs.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | acs.org |

| Scale | Multikilogram in a 50 L reactor | acs.org |

| Overall Yield | 48% | acs.orgacs.org |

| Final Form | Hydrochloride salt | acs.org |

This table summarizes the key parameters of the multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole.

One-pot and telescoping syntheses are increasingly employed in the pharmaceutical industry to improve efficiency, reduce waste, and lower costs. researchgate.net These strategies involve conducting multiple reaction steps in a single reactor without isolating intermediates, thereby saving time, solvents, and purification resources. researchgate.net

The multikilogram synthesis of the bromo-cyclopropyl-imidazole analog incorporates elements of a telescoping approach. acs.org For instance, the amidine intermediate formed in the initial step is not isolated but is directly subjected to cyclization conditions. acs.orgacs.org This "condensation" of two or more steps into a single operation is a hallmark of process efficiency. researchgate.net

Mechanistic Investigations and Chemical Transformations of 4 Bromo 2 Cyclopropyl 1h Imidazole Derivatives

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C4 position of the imidazole (B134444) ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of aryl halides, enabling a variety of cross-coupling and substitution reactions.

Replacement by Heteroatom-Containing Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The C4-bromo group can be readily displaced by various heteroatom-containing nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, has proven to be a general and effective method for forming C-N bonds with bromoimidazoles. nih.govorganic-chemistry.org Studies on 4-bromo-1H-imidazole have shown that it can be coupled with a wide range of electron-rich, electron-deficient, and heteroaromatic amines. nih.gov This method provides a facile route to 4-aminoimidazole (B130580) derivatives, which are otherwise difficult to prepare. nih.gov

Similarly, copper-catalyzed Ullmann-type couplings are also employed for the amination of aryl halides and can be performed under mild conditions. nih.govmq.edu.au While palladium catalysis is often effective for aromatic amines, copper(I)-catalyzed reactions have shown complementarity, proving more suitable for alkylamines. researchgate.net

| Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

| 4-Bromo-1H-imidazole | Aromatic & Heteroaromatic Amines | Pd(dba)₂ / LHMDS / THF | 4-Aminoimidazole | nih.gov |

| 4-Bromo-1H-1-tritylpyrazole | Alkylamines | CuI / K₂CO₃ | 4-Alkylaminopyrazole | researchgate.net |

| 1-Protected-2,4,5-tribromoimidazole | Sodium arenethiolate | Isopropyl alcohol | 2-(Arylthio)-4,5-dibromoimidazole | rsc.org |

| 1-Protected-2,4,5-tribromoimidazole | Sodium isopropoxide | Isopropyl alcohol | 2-Isopropoxy-4,5-dibromoimidazole | rsc.org |

Reactivity of the Imidazole Nitrogen Atoms

The two nitrogen atoms within the imidazole ring possess distinct electronic characteristics. The pyrrole-like nitrogen (N1) is typically less nucleophilic once deprotonated, while the pyridine-like nitrogen (N3) is more basic and nucleophilic. This difference allows for selective functionalization under appropriate conditions.

N-Alkylation and Acylation Reactions

N-alkylation is a fundamental transformation for imidazole derivatives, often used to install protecting groups or to modulate the compound's biological activity. The reaction typically proceeds by deprotonation of the N-H with a suitable base, followed by quenching with an alkyl halide. The regioselectivity of alkylation (N1 vs. N3) can be influenced by the nature of the substrate, the electrophile, and the reaction conditions. For instance, in the synthesis of 4-bromo-2-nitro-1H-imidazole derivatives, the nitrogen is protected via alkylation with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) after deprotonation with sodium hydride. nih.gov

Acylation reactions, such as the formation of amides or ureas, also occur at the imidazole nitrogen. The synthesis of aryl imidazolyl ureas has been achieved by coupling an imidazole derivative with an isocyanate or by using chloroformate chemistry. acs.org These reactions highlight the ability of the imidazole nitrogen to act as a potent nucleophile in the formation of C-N bonds.

| Imidazole Derivative | Reagent | Product Type | Reference |

| 2-Nitroimidazole | 1. NaH 2. SEM-Cl | N1-Alkylated Imidazole | nih.gov |

| 4-Fluorophenyl-1H-imidazole | n-Hexyl isocyanate | N1-Urea Derivative | acs.org |

| 2-Unsubstituted Imidazole N-Oxides | Benzyl bromide | N-Alkylated Imidazolium Salt | mdpi.com |

Cyclopropyl (B3062369) Group Reactivity and Stability within the Imidazole Framework

The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to impart conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other groups like alkenes or gem-dimethyls. acs.org Its unique electronic structure, characterized by high p-character in its C-C bonds, results from significant ring strain.

The cyclopropyl group on the 4-bromo-2-cyclopropyl-1H-imidazole scaffold is generally stable under many synthetic conditions, including those used for nucleophilic substitution and N-alkylation. The synthesis of related molecules like 4-(4-chlorophenyl)-2-cyclopropyl-1H-imidazole demonstrates that the cyclopropyl ring remains intact during imidazole ring formation. acs.org

However, under specific metabolic or radical conditions, the cyclopropyl ring can undergo oxidative ring-opening. This reactivity is a known metabolic pathway for some cyclopropyl-containing drugs, particularly when the ring is attached to an amine, and can lead to the formation of reactive intermediates. This transformation often proceeds via NADPH-dependent oxidation by cytochrome P450 enzymes. The stability of the cyclopropyl group is a key consideration in drug design, where it is often strategically employed to block metabolic hotspots and enhance a molecule's half-life.

Redox Chemistry of the Imidazole Core

The imidazole ring can participate in redox reactions, although it is generally considered an electron-rich and relatively stable aromatic system. Oxidation is a key transformation that can lead to useful intermediates for further functionalization.

Oxidation Pathways (e.g., Imidazole N-Oxides)

The oxidation of the pyridine-like N3 nitrogen of the imidazole ring to form an imidazole N-oxide is a significant transformation. nih.govnih.govresearchgate.net Imidazole N-oxides are versatile synthetic intermediates that can be used to achieve further functionalization of the imidazole core. nih.govnih.govresearchgate.net

The direct oxidation of imidazoles to their corresponding N-oxides can be challenging. While common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are widely used for epoxidations and other oxidations, their use for imidazole N-oxide formation is not always straightforward, as over-oxidation or reaction with the oxidizing agent can occur. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com More specialized synthetic routes are often employed, such as the condensation of α-hydroxyiminoketones with formaldimines. mdpi.com Once formed, these N-oxides can be O-alkylated and subsequently transformed into a variety of other derivatives, demonstrating their utility as synthetic precursors. mdpi.comnih.gov

Reductive Debromination

Reductive debromination is a fundamental transformation that replaces a bromine atom with a hydrogen atom, providing access to the corresponding debrominated core structure. While specific studies on the reductive debromination of this compound are not extensively documented, the reactivity of similar bromo-imidazole systems provides insight into potential methodologies. For instance, the reductive debromination of poly-brominated imidazoles, such as 1-methyl-2,4,5-tribromoimidazole, has been achieved using reagents like dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents. In such cases, the reaction proceeds via a base-mediated process where the solvent can act as the proton source. researchgate.net This suggests that similar conditions could be applicable to this compound.

Another common method for reductive debromination involves catalytic hydrogenation, typically using a palladium catalyst on a carbon support (Pd/C) in the presence of a hydrogen source. This method is widely used for the dehalogenation of aryl halides and is expected to be effective for the debromination of this compound. The choice of solvent and reaction conditions would be crucial to ensure the preservation of the cyclopropyl group, which can be sensitive to certain catalytic systems.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

The bromine atom at the C4 position of the imidazole ring is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions significantly expand the chemical space accessible from this compound.

Buchwald-Hartwig Amination: The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig reaction, is a premier method for the formation of C-N bonds. rsc.org Studies on the amination of unprotected 4-bromo-1H-imidazole have demonstrated the feasibility of this reaction on the imidazole core. nih.gov The success of these reactions is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands such as tBuBrettPhos showing high efficacy. nih.gov These conditions allow for the coupling of a broad range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines, with the imidazole scaffold. nih.gov Given the structural similarities, it is anticipated that this compound would undergo similar transformations.

| Amine Partner | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Pd2(dba)3 (1) | tBuBrettPhos (L4) (2) | LHMDS | THF | 25 | 87 | nih.gov |

| Morpholine | Pd(OAc)2 (1) | (o-biphenyl)P(t-Bu)2 (3) (2-10) | NaOt-Bu | Toluene | 80-110 | Varies | cmu.edu |

| Primary Anilines | Pd2(dba)3 (0.5-2.5) | (o-biphenyl)P(t-Bu)2 (3) (2-10) | NaOt-Bu | Toluene | 25 | Varies | cmu.edu |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. nih.gov This reaction has been successfully applied to bromo-imidazoles to introduce aryl and heteroaryl substituents. nih.govsemanticscholar.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand, and a base like sodium or cesium carbonate. semanticscholar.orgnih.gov The reaction is compatible with a wide range of functional groups on the boronic acid partner. nih.govsemanticscholar.org The cyclopropyl group at the C2 position of the target molecule is expected to be stable under these conditions.

| Boronic Acid | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/EtOH/H2O | 140 | 70 | semanticscholar.org |

| Phenylboronic acid | PdCl2(dppf) (5) | CsF | Toluene/H2O | 110 | 90 (for 4-bromo-1H-imidazole) | mdpi-res.com |

| Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | Good | mdpi.com |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.org This reaction is a powerful method for introducing alkynyl moieties onto the imidazole ring. researchgate.net The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates that are sensitive to copper salts. nih.gov

Electronic and Steric Influences on Reactivity and Selectivity

The reactivity of this compound in the aforementioned transformations is governed by a combination of electronic and steric factors.

Electronic Effects: The imidazole ring is an electron-rich heterocycle, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. The nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. nih.gov The electronic nature of substituents on the imidazole ring and the coupling partners also plays a crucial role. Electron-donating groups on the coupling partner generally accelerate the reaction, while electron-withdrawing groups can have the opposite effect. nih.gov In the context of the imidazole ring itself, the cyclopropyl group at the C2 position is generally considered to be weakly electron-donating through its sigma bonds, which could slightly modulate the electron density of the imidazole ring and its reactivity.

Steric Effects: Steric hindrance around the bromine atom at the C4 position can significantly impact the rate and success of cross-coupling reactions. The cyclopropyl group at the adjacent C2 position, while not exceptionally large, does exert some steric influence. This can affect the approach of the bulky palladium catalyst complex to the C-Br bond for oxidative addition. The choice of a suitable bulky phosphine ligand is often critical to overcome steric hindrance and promote efficient reductive elimination from the palladium center. rsc.org For instance, in Suzuki-Miyaura couplings, the steric bulk of both the bromo-imidazole and the organoboron reagent can influence the efficiency of the transmetalation step. rsc.org

Structure Activity Relationship Sar and Ligand Design for 4 Bromo 2 Cyclopropyl 1h Imidazole Analogs

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of a ligand is a critical determinant of its interaction with a biological target. For 4-bromo-2-cyclopropyl-1H-imidazole analogs, conformational analysis seeks to identify the low-energy, biologically active conformations and the key molecular recognition elements that govern binding affinity.

Computational methods, such as Density Functional Theory (DFT), are often employed to perform conformational analysis. nih.gov For instance, studies on other substituted imidazoles have shown that the rotation around single bonds connecting substituents to the imidazole (B134444) ring leads to various conformers with different energy levels. researchgate.net In the case of this compound, the rotation of the cyclopropyl (B3062369) group relative to the plane of the imidazole ring is a key conformational variable. The most stable conformation is often one that minimizes steric hindrance between the cyclopropyl group and the adjacent atoms of the imidazole ring. The s-cis and s-trans conformations, defined by the torsion angle between the carbonyl group and a hydrogen on the cyclopropyl ring in cyclopropyl methyl ketone, have been shown to have different stabilities, with the s-cis conformation being more stable. uwlax.edu

Molecular recognition is further guided by the electronic properties of the molecule. The imidazole ring possesses a significant dipole moment and can engage in various non-covalent interactions, including hydrogen bonds, pi-pi stacking, and metal coordination. wikipedia.org The bromine atom at the C4 position and the cyclopropyl group at the C2 position significantly influence the electronic distribution and steric profile, which in turn affects how the molecule is recognized by its biological target.

Impact of the Cyclopropyl Group on Ligand-Target Interactions

The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. scientificupdate.com This small, rigid ring system imparts several favorable properties to a ligand. scientificupdate.com

One of the primary roles of the cyclopropyl group is to act as a conformationally restricted linker. scientificupdate.com By locking the adjacent atoms in a more defined spatial arrangement, it can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. Studies on conformationally restricted analogs of histamine (B1213489), where a cyclopropane (B1198618) nucleus was incorporated, have demonstrated the development of high-affinity histamine H3 receptor antagonists. nih.gov

The cyclopropyl group can also serve as a bioisosteric replacement for other groups, such as a vinyl or a gem-dimethyl group. researchgate.net Its unique electronic properties, with enhanced p-character in its C-C bonds, allow it to participate in favorable interactions with aromatic residues in a binding pocket. scientificupdate.com This can lead to increased potency compared to simple alkyl substituents.

Furthermore, the cyclopropyl moiety can positively influence a compound's metabolic stability. The C-H bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. scientificupdate.com This can lead to an improved pharmacokinetic profile with a longer half-life.

The table below illustrates the bioisosteric replacement of a methyl group with a cyclopropyl group, which can lead to the identification of more potent compounds.

| Compound ID | R Group | Biological Activity | Rationale for Modification |

| Analog 1 | -CH3 | Moderate | Initial lead compound |

| Analog 2 | -Cyclopropyl | High | Bioisosteric replacement to increase potency and metabolic stability |

Role of the Bromine Atom in Modulating Biological Activity and Pharmacophore Development

The bromine atom at the 4-position of the imidazole ring plays a crucial role in modulating the biological activity of these analogs. Halogen atoms, particularly chlorine, bromine, and iodine, are known to participate in a specific type of non-covalent interaction called halogen bonding. acs.org In a halogen bond, the halogen atom acts as a Lewis acid, interacting with a Lewis basic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. acs.org

The strength of the halogen bond is dependent on the polarizability of the halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine. The presence of a bromine atom can therefore introduce a specific, directional interaction with the target protein, which can significantly enhance binding affinity and selectivity.

In the context of pharmacophore development, the bromine atom serves as a key feature. A pharmacophore model for this class of compounds would likely include a halogen bond donor at the position occupied by the bromine. Computational studies on the migration of halogen atoms in imidazole rings have provided insights into their electronic properties and potential for interaction. csic.es

The following table summarizes the potential roles of the bromine atom in ligand-receptor interactions.

| Interaction Type | Description | Impact on Biological Activity |

| Halogen Bonding | The bromine atom acts as a Lewis acidic region, interacting with an electron-rich atom on the receptor. | Can significantly increase binding affinity and selectivity. |

| Hydrophobic Interactions | The bromine atom contributes to the lipophilicity of the molecule. | May enhance binding to hydrophobic pockets in the receptor. |

| Electronic Modulation | The electron-withdrawing nature of bromine affects the pKa of the imidazole ring. | Can influence ionization state and overall binding profile. |

Systematic Variation of Imidazole Substituents for SAR Elucidation

To fully elucidate the SAR of this compound analogs, medicinal chemists systematically vary the substituents at other positions of the imidazole ring. The most common point of modification is the nitrogen atom at the 1-position (N1).

Introducing different alkyl or aryl groups at the N1 position can probe the steric and electronic requirements of the binding pocket in that region. For example, a series of analogs with varying alkyl chain lengths or the introduction of functional groups (e.g., hydroxyl, amino) on the N1-substituent can provide valuable information about the size and polarity of the corresponding sub-pocket in the receptor.

Furthermore, the imidazole ring itself can be considered a scaffold that can be replaced by other five- or six-membered heterocycles to explore bioisosteric replacements. cambridgemedchemconsulting.com This can lead to compounds with improved properties, such as enhanced solubility or reduced off-target effects. Studies on di- and tri-substituted imidazoles have shown that the nature and position of substituents are critical for their anti-inflammatory and antifungal activities. nih.gov

The table below provides a hypothetical example of SAR exploration through systematic variation of the N1-substituent.

| Compound ID | N1-Substituent | Observed Activity | Inferred SAR |

| Analog 3 | -H | Moderate | Baseline activity |

| Analog 4 | -CH3 | High | Small alkyl group is well-tolerated and may fill a small hydrophobic pocket. |

| Analog 5 | -CH2CH2OH | Low | Introduction of a polar group is detrimental, suggesting a hydrophobic pocket. |

| Analog 6 | -Phenyl | Very High | Aromatic ring may engage in favorable pi-stacking interactions. |

Stereochemical Considerations in Derivatives with Chiral Centers

When substituents are introduced that create chiral centers, the stereochemistry of the molecule becomes a critical factor in its biological activity. The differential binding of enantiomers to a chiral receptor is a well-established principle in pharmacology.

For derivatives of this compound, chiral centers can be introduced, for example, by modifying the cyclopropyl ring or by adding a chiral substituent at the N1 position. It is common for one enantiomer to exhibit significantly higher potency than the other (the eutomer), while the less active enantiomer is termed the distomer.

Studies on conformationally restricted analogs of histamine with a chiral cyclopropane structure have highlighted the importance of stereochemistry. nih.gov Different stereoisomers, such as cis and trans diastereomers, can exhibit not only different potencies but also different pharmacological profiles (e.g., agonist versus antagonist activity). nih.gov

The synthesis of stereochemically pure compounds is therefore essential for a thorough SAR investigation. This allows for the unambiguous assignment of biological activity to a specific three-dimensional arrangement of atoms, providing a more precise understanding of the ligand-receptor interactions at a molecular level.

The following table illustrates the importance of stereochemistry in a hypothetical series of chiral analogs.

| Compound ID | Stereochemistry | Binding Affinity (Ki) | Conclusion |

| Analog 7a | (R)-enantiomer | 10 nM | The (R)-enantiomer is the eutomer, showing high affinity. |

| Analog 7b | (S)-enantiomer | 500 nM | The (S)-enantiomer is the distomer, with significantly lower affinity. |

| Analog 8 | Racemic mixture | 150 nM | Activity of the racemate is an average of the two enantiomers. |

Computational Chemistry and in Silico Modeling of 4 Bromo 2 Cyclopropyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Bromo-2-cyclopropyl-1H-imidazole. While specific DFT studies on this exact compound are not extensively documented in publicly available literature, the principles of such analyses can be described. DFT calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding a molecule's kinetic stability and its propensity to participate in chemical reactions.

For instance, in studies of similar heterocyclic compounds, DFT has been used to calculate global reactivity descriptors. nih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and offer a quantitative measure of the molecule's reactivity. A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

The predicted properties for this compound from computational databases can provide a starting point for understanding its characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| XlogP (predicted) | 1.7 |

| Monoisotopic Mass | 185.97926 Da |

Data sourced from PubChem CID 117259280 uni.lu

Molecular Docking Simulations for Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is fundamental in drug discovery and molecular biology for understanding potential intermolecular interactions. In the context of this compound, molecular docking simulations could be employed to predict its binding mode within the active site of various proteins.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a protein with a known structure. The simulation then calculates the binding energy for different poses of the ligand, with lower binding energies typically indicating a more favorable interaction. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in docking studies of other bromo-substituted heterocyclic compounds, hydrogen bonding with specific amino acid residues like threonine has been identified as a crucial factor for binding. nih.gov

Prediction of Binding Affinities and Target Selectivity

Building upon molecular docking, computational methods can also be used to predict the binding affinity of a ligand to a protein, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are vital for prioritizing compounds in drug discovery pipelines. Techniques for predicting binding affinity range from scoring functions used in molecular docking to more computationally intensive methods like Molecular Dynamics (MD) simulations and free energy calculations.

Target selectivity is another critical aspect that can be assessed computationally. This involves docking the same ligand against a panel of different proteins, including the intended target and known anti-targets (proteins that could cause adverse effects). By comparing the predicted binding affinities across these proteins, researchers can estimate the selectivity of the compound. A compound that shows a significantly higher affinity for the target protein over others is considered to have good selectivity.

Assessment of Molecular Diversity and Shape Space

The assessment of molecular diversity and the exploration of shape space are important for understanding how a compound like this compound compares to other known molecules and for identifying opportunities for chemical modification. Molecular descriptors, such as the number of rotatable bonds, topological polar surface area (TPSA), and molecular weight, are used to quantify the physicochemical properties of a molecule and place it within a multi-dimensional chemical space.

The cyclopropyl (B3062369) group and the bromine atom on the imidazole (B134444) ring of this compound contribute to its unique three-dimensional shape and electronic properties. Computational tools can be used to generate and compare the shapes of different molecules, helping to identify compounds with similar shapes that might have similar biological activities. The predicted collision cross-section (CCS) provides an indication of the molecule's size and shape in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 186.98654 | 134.8 |

| [M+Na]+ | 208.96848 | 149.3 |

| [M-H]- | 184.97198 | 141.5 |

| [M+NH4]+ | 204.01308 | 152.4 |

| [M+K]+ | 224.94242 | 137.3 |

Data sourced from PubChemLite uni.lu

Strategic Applications As Building Blocks in Advanced Organic Synthesis

Role in the Development of Complex Heterocyclic Compounds

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 4-Bromo-2-cyclopropyl-1H-imidazole serves as an excellent starting material for the construction of such elaborate molecular frameworks. The presence of the bromine atom at the C4 position of the imidazole (B134444) ring is particularly advantageous, as it provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

While direct examples for this compound are not extensively documented in publicly available literature, the synthetic utility of bromo-substituted imidazoles in generating complex heterocycles is well-established. For example, related bromo-imidazole derivatives are used in multi-component reactions to produce highly substituted and fused heterocyclic systems. nih.gov The principles of these transformations are directly applicable to this compound, highlighting its potential in the synthesis of novel and complex heterocyclic structures.

Intermediate in the Synthesis of Bioactive Small Molecules for Medicinal Chemistry

The imidazole moiety is a common feature in a vast number of biologically active compounds, including antifungal agents, antibacterial agents, and anticancer drugs. nih.govajrconline.org The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of novel bioactive small molecules.

The closely related compound, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, has been synthesized on a multi-kilogram scale as a key building block for the preparation of several biologically active small molecules, underscoring the importance of the bromo-cyclopropyl-imidazole scaffold in medicinal chemistry. researchgate.net The presence of a bromine atom on the imidazole ring has been shown to enhance the biological activity of some compounds. For instance, studies on other heterocyclic systems have revealed that bromo-substituted derivatives can exhibit potent antibacterial activity. nih.gov

Furthermore, a patent for the synthesis of 4-bromo-2-nitro-1H-imidazole highlights its role as a precursor for more complex molecules, including radioactive tracers for diagnosing conditions like stroke. google.com This demonstrates the utility of bromo-substituted imidazoles as intermediates in the development of sophisticated medical tools. The synthetic handles on this compound allow for its incorporation into larger molecular frameworks, enabling the exploration of new drug candidates with potentially improved efficacy and pharmacokinetic properties.

Utility in the Production of Specialty Chemicals with Tailored Properties

Beyond the pharmaceutical industry, substituted imidazoles are utilized in the development of specialty chemicals with specific, tailored properties. These can include materials with unique optical or electronic characteristics, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.

While specific applications of this compound in this area are not widely reported, the general class of bromo-imidazole derivatives holds promise. The ability to functionalize the imidazole core through reactions at the bromine position allows for the fine-tuning of the molecule's electronic and photophysical properties. By strategically introducing different functional groups, it is possible to create molecules with desired absorption and emission wavelengths, making them suitable for various optical applications.

The principles of molecular engineering that apply to other bromo-substituted heterocycles are relevant to this compound. The combination of the electron-rich imidazole ring, the reactive bromine atom, and the unique conformational influence of the cyclopropyl (B3062369) group provides a platform for the design and synthesis of novel specialty chemicals with customized functionalities.

Prospective Research Trajectories and Future Outlook in 4 Bromo 2 Cyclopropyl 1h Imidazole Chemistry

Advancements in Stereoselective and Asymmetric Synthesis

The synthesis of chiral molecules is a paramount objective in medicinal chemistry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity and safety profile. While the parent compound 4-bromo-2-cyclopropyl-1H-imidazole is achiral, its derivatives can possess stereogenic centers, particularly if the cyclopropyl (B3062369) ring or other substituents are further functionalized. Future research is poised to explore the stereoselective and asymmetric synthesis of such derivatives.

Current methodologies for the asymmetric synthesis of chiral imidazoles often rely on the use of chiral catalysts or auxiliaries. For instance, chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions. nih.govresearchgate.net Similar strategies could be adapted for the synthesis of derivatives of this compound where axial chirality is a possibility. Furthermore, the development of chiral bicyclic imidazole (B134444) catalysts has opened new avenues for various enantioselective reactions. acs.org

The stereoselective synthesis of substituted cyclopropanes is another area of active research. tandfonline.com Methods such as the Simmons-Smith cyclopropanation and transition metal-catalyzed decomposition of diazoalkanes are common, though they can sometimes result in mixtures of stereoisomers. tandfonline.comrsc.org More recent approaches, like the use of arsonium (B1239301) ylides, have shown high stereoselectivity in the formation of trans-1,2-cyclopropanes. tandfonline.com Future work could focus on developing highly stereoselective methods for the synthesis of functionalized cyclopropyl-imidazoles, potentially starting from a pre-functionalized cyclopropane (B1198618) building block or by stereoselectively modifying the cyclopropyl group on the imidazole scaffold. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, also hold promise for the stereoselective construction of complex cyclopropane-containing molecules. nih.gov

| Synthetic Strategy | Potential Application to this compound Derivatives | Key Advantages |

| Asymmetric Multicomponent Reactions | Synthesis of axially chiral derivatives. | High efficiency and modularity. nih.govresearchgate.net |

| Chiral Bicyclic Imidazole Catalysis | Enantioselective functionalization of the imidazole core or its substituents. | High activity and selectivity. acs.org |

| Stereoselective Cyclopropanation | Synthesis of derivatives with defined stereochemistry on the cyclopropyl ring. | Access to specific stereoisomers. tandfonline.com |

| Chemoenzymatic Synthesis | Stereoselective assembly and diversification of complex derivatives. | High diastereo- and enantioselectivity. nih.gov |

Uncovering Novel Reactivity Pathways and Synthetic Transformations

The bromine atom at the C4 position of the imidazole ring is a key functional handle that opens the door to a wide array of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-substituted heterocycles in these reactions is well-established, and future research will undoubtedly focus on applying these methods to this compound to generate diverse libraries of new compounds. uzh.chchemrxiv.orgnih.gov The chemoselective coupling at the bromine position would allow for the introduction of a variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling extensive exploration of the chemical space around this scaffold.

Beyond traditional cross-coupling reactions, the exploration of novel reactivity pathways for this compound is a promising research direction. For instance, the development of new catalytic systems or reaction conditions could enable previously inaccessible transformations. The use of modern synthetic techniques, such as photoredox catalysis or electrosynthesis, could also unlock new reactivity patterns. Furthermore, the interplay between the cyclopropyl group and the imidazole ring might lead to unique chemical behavior that could be exploited for the development of novel synthetic methods. The construction of heterocyclic compounds from activated cyclopropane derivatives is a known strategy, and it is conceivable that under specific conditions, the cyclopropyl group of this compound could participate in ring-opening or ring-expansion reactions to generate novel heterocyclic systems. rsc.org

Deepening the Understanding of Structure-Activity Relationships for Targeted Design

The ultimate goal of synthesizing new derivatives of this compound is to identify compounds with desirable biological activity. A systematic exploration of the structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates. The cyclopropyl group is a well-known bioisostere for various functional groups and can positively impact the metabolic stability and conformational rigidity of a molecule. researchgate.net The bromine atom, in addition to being a synthetic handle, can also participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding.

Future SAR studies will likely involve the synthesis of focused libraries of compounds where the substituents at the C4 position (by replacing the bromine) and on the imidazole nitrogen are systematically varied. The impact of these modifications on the biological activity against a range of therapeutic targets will be evaluated. For example, imidazole derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play a crucial role in guiding the design of new analogs and in understanding the molecular basis of their activity. The insights gained from these studies will be invaluable for the targeted design of next-generation drug candidates based on the this compound scaffold.

| Structural Moiety | Potential Contribution to Biological Activity | Rationale |

| Cyclopropyl Group | Improved metabolic stability, conformational rigidity, and binding affinity. | Known bioisosteric properties. researchgate.net |

| Bromo Substituent | Halogen bonding interactions with target proteins. | Can enhance binding affinity and selectivity. |

| Imidazole Core | Hydrogen bonding, metal chelation, and diverse biological activities. | A privileged scaffold in medicinal chemistry. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. ijpsjournal.comnih.govmdpi.com These powerful computational tools can be applied at various stages of the research pipeline, from target identification and hit generation to lead optimization and synthesis planning. In the context of this compound chemistry, AI and ML can be leveraged to accelerate the discovery of new bioactive compounds.

The application of AI and ML in this area is still in its early stages, but it holds immense potential to transform the way we discover and develop new medicines. As these technologies continue to mature, they will undoubtedly play an increasingly important role in unlocking the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-cyclopropyl-1H-imidazole?

The synthesis typically involves bromination of a pre-functionalized imidazole core. For example, substituting a hydrogen atom at the 4-position of 2-cyclopropyl-1H-imidazole using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ or DMF at reflux . Regioselectivity challenges can arise due to competing substitution sites; these are mitigated by optimizing reaction conditions (e.g., temperature, catalyst loading) .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement .

- NMR spectroscopy : Analyze and spectra for characteristic shifts (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, imidazole protons at δ ~6.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ peak at m/z ≈ 213–215) .

Q. What are the critical stability considerations for storing this compound?

Store under inert atmosphere (Ar/N₂) at –20°C to prevent degradation via bromine displacement or cyclopropane ring strain relaxation. Avoid exposure to moisture or strong bases to minimize hydrolysis .

Advanced Research Questions

Q. How can regioselectivity issues in functionalizing this compound be addressed?

- Directed metalation : Use Grignard reagents (e.g., iPrMgCl) to deprotonate specific positions, enabling selective cross-coupling (e.g., Suzuki-Miyaura) .

- Protecting groups : Temporarily block reactive sites (e.g., N1 with tosyl groups) to direct substitutions to the 4-bromo position .

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

Q. What strategies are effective for analyzing intermolecular interactions in crystals of this compound?

- Hydrogen-bonding networks : Use graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., rings) and correlate with stability .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H, C–H···π) from crystallographic data .

- Thermal analysis : DSC/TGA to assess phase transitions linked to packing efficiency .

Q. How can in-silico methods predict the bioactivity of derivatives of this compound?

- Molecular docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on halogen bonding (Br···O/N) and π-stacking with aromatic residues .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP ≈ 2.5–3.5) and toxicity (e.g., Ames test alerts) via SwissADME/ProTox-II .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize synthesis targets .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.